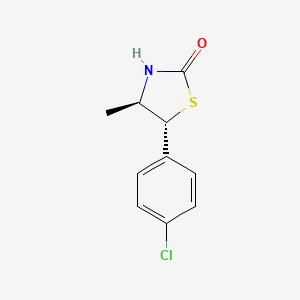
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one: is a chemical compound known for its unique structure and properties It belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one typically involves the cyclization of trans-2-amino-1-parachlorophenyl propanol with carbon disulfide in the presence of an alkaline solution, followed by oxidation with hydrogen peroxide . This method is efficient and yields high-quality products.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality and yield. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiazolidine derivatives: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is used as a building block in organic synthesis.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules. It is used in the development of bioactive compounds and as a probe in biochemical assays .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Hexythiazox: A related compound used as an acaricide.
Thiazolidine-2,4-dione: Another thiazolidinone derivative with applications in diabetes treatment. It differs in its ring structure and substituents, resulting in different pharmacological properties.
Uniqueness: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is unique due to its specific combination of a chlorophenyl group and a methyl group on the thiazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
78587-59-4 |
|---|---|
Molekularformel |
C10H10ClNOS |
Molekulargewicht |
227.71 g/mol |
IUPAC-Name |
(4S,5S)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m0/s1 |
InChI-Schlüssel |
IPCDQNZFHKSICG-IMTBSYHQSA-N |
SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
Isomerische SMILES |
C[C@H]1[C@@H](SC(=O)N1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















